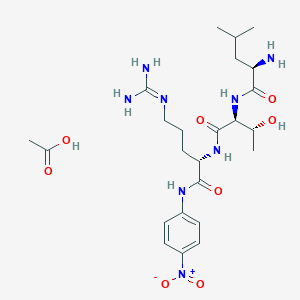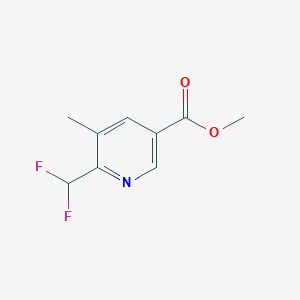
6-Chloro-3-fluoro-2-hydroxybenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acidThis specific derivative possesses both chlorine and fluorine atoms on the benzene ring, potentially influencing its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-2-hydroxybenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where salicylic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 6-Chloro-3-fluoro-2-hydroxybenzoic acid may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Chloro-3-fluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
6-Chloro-3-fluoro-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-3-fluoro-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
4-Chloro-2-fluorobenzoic Acid: Another halogenated derivative with different substitution patterns.
3,5-Dichloro-2-hydroxybenzoic Acid: A compound with two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness
6-Chloro-3-fluoro-2-hydroxybenzoic acid is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C7H4ClFO3 |
|---|---|
分子量 |
190.55 g/mol |
IUPAC名 |
6-chloro-3-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |
InChIキー |
LJYHYVAXJIJQKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)





